molecular formula C11H12F3NO B3168133 N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926255-72-3

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine

Cat. No. B3168133
CAS RN: 926255-72-3
M. Wt: 231.21 g/mol
InChI Key: OBEDSTOOTJPTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine, also known as N-TFMP, is a cyclopropanamine compound that has seen a recent surge in scientific research due to its interesting properties. N-TFMP is a versatile compound that can be used in a variety of scientific experiments, and has been studied for its potential applications in a number of different areas.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine, focusing on six unique fields:

Pharmaceutical Development

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is a valuable compound in pharmaceutical research due to its potential as a drug candidate. Its unique structure, which includes a trifluoromethoxy group, enhances its metabolic stability and bioavailability. This makes it a promising candidate for the development of new medications, particularly in the treatment of neurological disorders and psychiatric conditions .

Organic Synthesis

This compound is also utilized in organic synthesis as a building block for more complex molecules. Its cyclopropane ring and trifluoromethoxy group provide unique reactivity patterns that can be exploited in the synthesis of various organic compounds. This makes it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Agrochemical Research

In agrochemical research, N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is investigated for its potential as a pesticide or herbicide. The trifluoromethoxy group is known to enhance the biological activity of compounds, making this molecule a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Material Science

The compound’s unique chemical properties make it useful in material science, particularly in the development of new polymers and materials with specific properties. Its incorporation into polymer structures can enhance thermal stability, chemical resistance, and mechanical properties, making it valuable for high-performance materials.

Medicinal Chemistry

In medicinal chemistry, N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is studied for its potential to interact with various biological targets. Its structure allows it to bind to enzymes and receptors in unique ways, making it a useful tool for probing biological systems and developing new therapeutic agents .

Biochemical Research

This compound is also used in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable probe for investigating the structure and function of biological macromolecules.

Environmental Chemistry

In environmental chemistry, N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is explored for its potential to degrade environmental pollutants. Its unique reactivity can be harnessed to develop new methods for the breakdown of persistent organic pollutants, contributing to cleaner and safer environments .

Chemical Biology

Finally, in chemical biology, this compound is used to study cellular processes and pathways. Its ability to modulate biological activity at the molecular level makes it a powerful tool for dissecting complex biological systems and understanding disease mechanisms .

Recent advances in new trifluoromethoxylation reagents Synthesis and Properties of Symmetrical Bis-ureas Containing a 4- (Trifluoromethoxy)phenyl Fragment Buy N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine

properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-1-8(2-6-10)7-15-9-3-4-9/h1-2,5-6,9,15H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEDSTOOTJPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.